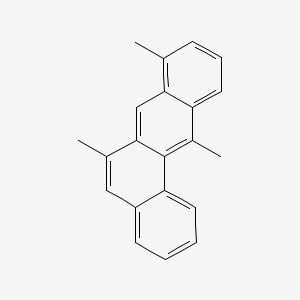
6,8,12-Trimethylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8,12-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C21H18 It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at positions 6, 8, and 12
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8,12-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the regioselectivity of the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6,8,12-Trimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
6,8,12-Trimethylbenz(a)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: This compound is employed in studies related to its carcinogenic and mutagenic properties, providing insights into the mechanisms of chemical carcinogenesis.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
Mécanisme D'action
The mechanism by which 6,8,12-Trimethylbenz(a)anthracene exerts its effects involves its interaction with cellular DNA. The compound can form DNA adducts, leading to mutations and disruptions in normal cellular processes. This interaction is facilitated by the compound’s ability to intercalate into the DNA helix, causing structural changes that can result in carcinogenesis . The molecular targets include various enzymes involved in DNA repair and replication, as well as signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
- 7,12-Dimethylbenz(a)anthracene
- 8-Methylbenz(a)anthracene
- Benz(a)anthracene
Comparison: 6,8,12-Trimethylbenz(a)anthracene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to 7,12-Dimethylbenz(a)anthracene, which is also a potent carcinogen, this compound exhibits different reactivity patterns in electrophilic substitution reactions due to steric effects. The presence of three methyl groups also affects its solubility and interaction with biological molecules, making it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
20627-34-3 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
6,8,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18-9-5-4-8-16(18)11-14(2)20(21)12-19(13)17/h4-12H,1-3H3 |
Clé InChI |
ZUXQCNITNWNRAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C3C(=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


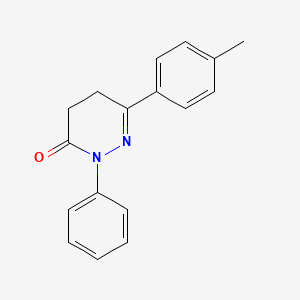
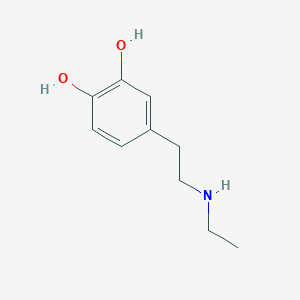
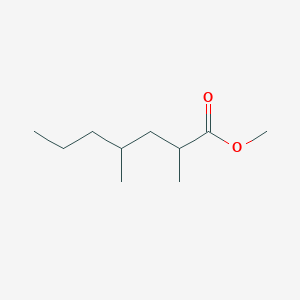


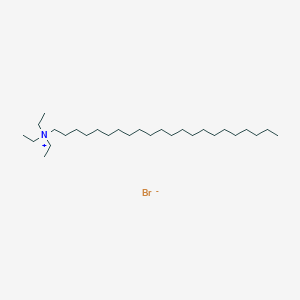
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

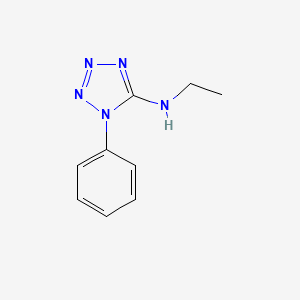
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)

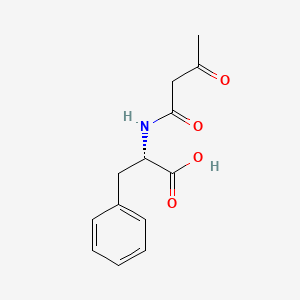

![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
